[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride
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Overview
Description
“[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]azanium chloride” is a chemical compound with the molecular formula C10H16ClNO . It is also known by the synonyms 2-AMINO-1-P-TOLYL-PROPAN-1-OL and 2-amino-1-(4-methylphenyl)propan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular weight of this compound is 201.69 g/mol . The specific molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a reliable chemical database or scientific literature.Scientific Research Applications
Catalytic Conversion of Carbohydrates
The synthesis of furanic derivatives from carbohydrates, such as 5-hydroxymethylfurfural (HMF) and furfural, utilizes various solvents, including choline chloride, a salt that forms a low melting mixture with carbohydrates or a deep eutectic mixture with carboxylic acid. Choline chloride enhances the selectivity towards HMF, demonstrating the importance of such compounds in facilitating selective and efficient catalytic processes. However, the extraction of products from these solvents poses challenges that need further improvement (Jérôme & Vigier, 2017).
Antimicrobial Activity
Eugenol, a hydroxyphenyl propene, exhibits significant antimicrobial activity against a wide range of fungi and bacteria. This compound, found in the essential oils of several plants, demonstrates the potential of hydroxyphenyl derivatives in contributing to antimicrobial strategies, especially against drug-resistant microorganisms (Marchese et al., 2017).
Environmental Impact of Parabens
Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives in various products. Despite their biodegradability, parabens persist in aquatic environments, posing environmental concerns. Studies on parabens' occurrence, fate, and behavior in water bodies highlight the need for comprehensive understanding and management of such compounds in the environment (Haman et al., 2015).
Interaction with Cement-Based Materials
The chloride binding capacity of cement-based materials is critical in understanding the corrosion mechanisms of steel in concrete. Chloride ions can exist in various states, influencing the material's durability and service life. Studies on different types of chloride binding and their implications on corrosion prevention offer valuable insights for improving construction materials' longevity (Yuan et al., 2009).
Occupational Exposure and Health Risks
The health risks associated with occupational exposure to Bisphenol A (BPA) and its derivatives are significant. BPA, a compound with the ability to interfere with estrogenic hormones, poses risks to reproductive health and has been linked to various adverse health effects. Research underscores the urgency of assessing exposure levels and potential health impacts on workers exposed to such chemicals (Ribeiro et al., 2017).
Mechanism of Action
Target of Action
It is known to be a metabolite of the designer drug mephedrone , which primarily targets the monoamine transporters .
Mode of Action
As a metabolite of Mephedrone, it may share similar mechanisms, which involve the inhibition of monoamine uptake and the promotion of monoamine release .
Biochemical Pathways
The compound is formed during the metabolism of Mephedrone by the demethylation of the primary amine and the reduction of the keto moiety .
Result of Action
As a metabolite of Mephedrone, it may contribute to the psychoactive effects of the parent compound .
Properties
IUPAC Name |
2-amino-1-(4-methylphenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-3-5-9(6-4-7)10(12)8(2)11;/h3-6,8,10,12H,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWQAHNHLAYFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956519 |
Source
|
Record name | 2-Amino-1-(4-methylphenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35086-98-7 |
Source
|
Record name | 2-Amino-1-(4-methylphenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60956519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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